L-Quebrachitol

Description

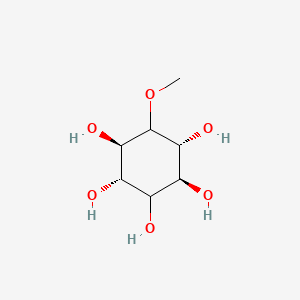

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-MBXCVVGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029528, DTXSID80957028 | |

| Record name | Quebrachitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-38-6, 3564-07-6 | |

| Record name | Quebrachitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quebrachitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quebrachitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxycyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUEBRACHITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4JLQ7I4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Treasury: Unearthing the Natural Sources of L-Quebrachitol

For Immediate Release

[CITY, STATE] – L-Quebrachitol, a naturally occurring optically active cyclitol, is garnering significant attention within the scientific community for its potential as a versatile chiral building block in the synthesis of bioactive molecules and pharmaceuticals. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the primary natural sources of this compound, detailing extraction methodologies, and presenting quantitative data to inform research and development efforts.

This compound, chemically known as 2-O-methyl-l-chiro-inositol, was first isolated in 1887 from the bark of the quebracho tree (Aspidosperma quebracho)[1][2][3]. Since then, its presence has been identified in a variety of plant species, with some offering commercially viable concentrations for extraction.

Primary Natural Sources of this compound

The most significant and industrially valuable source of this compound is the rubber tree (Hevea brasiliensis) .[3][4][5] It is particularly abundant in the serum, the aqueous byproduct remaining after the coagulation of latex to produce natural rubber.[1][3][6] This waste stream from the rubber industry presents a readily available and cost-effective source for large-scale extraction.

Other notable plant sources include:

-

Allophylus edulis (Chal chal): This member of the Sapindaceae family, found in South America, has been shown to contain considerable amounts of this compound in its twigs.[1][2][7] Infusions of this plant are used in traditional medicine to treat diabetes, an application potentially linked to its this compound content.[2][7][8]

-

Cannabis sativa : this compound has been identified as an active component in this plant.[1][3]

-

Paullinia pinnata : This plant is another documented source of this compound.[1][3]

-

Sea Buckthorn (Hippophae rhamnoides): This plant has also been found to contain this compound.[1][3]

-

Other Species: this compound has also been reported in various other plants, including those from the Apocynaceae, Sapindaceae, Aceraceae, and Euphorbiaceae families.[5] It has also been found in Artemisia afra, Cardiospermum halicacabum, and Dipladenia martiana.[2][3]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different natural sources and even within different parts of the same plant. The latex serum from Hevea brasiliensis remains the most concentrated and studied source.

| Natural Source | Plant Part | Reported Concentration/Yield | References |

| Hevea brasiliensis (Rubber Tree) | Latex Serum | ~2% (w/v) in the aqueous phase | [3] |

| Hevea brasiliensis (Rubber Tree) | Skim Latex | 1.5% | [9][10] |

| Hevea brasiliensis (Rubber Tree) | Solid Serum | Yield of ~2-3% by weight | [9][10] |

| Hevea brasiliensis (Rubber Tree) | Serum Solid | Yield of ~15 g per 100 g | [6] |

| Hevea brasiliensis (Rubber Tree) | C-serum and A-serum | Yield of ~150 mg per 100 ml | [11] |

| Aspidosperma quebracho (Quebracho Tree) | Bark | First isolated from this source | [1][2][3][4] |

| Allophylus edulis | Twigs | "Considerable amounts" | [2][7] |

| Litchi chinensis | - | Accumulates high levels | [5] |

Experimental Protocols for Extraction and Purification

Several methodologies have been developed for the extraction and purification of this compound from its natural sources, particularly from rubber latex serum. These methods range from simple solvent extraction and crystallization to more advanced membrane filtration techniques.

Method 1: Solvent Extraction and Crystallization from Rubber Latex Serum

This method relies on the differential solubility of this compound in alcohols compared to other components in the serum.

Protocol:

-

Serum Concentration: The initial rubber latex serum is concentrated to produce a solid or highly concentrated liquid product. This can be achieved through vacuum distillation at approximately 40°C.[6]

-

Methanol Extraction: The resulting serum solid is dissolved in methanol at a temperature ranging from -20°C to 40°C.[6] This step selectively dissolves this compound, leaving behind insoluble inorganic compounds like ammonium sulfate.

-

Filtration: The methanolic solution is filtered to remove any insoluble materials.

-

Concentration and Crystallization: The filtrate is concentrated in vacuo to about one-tenth of its original volume. The concentrated solution is then left to stand at room temperature overnight to facilitate the crystallization of this compound.[6]

-

Collection and Washing: The resulting crystals are collected by filtration and washed with a small amount of cold methanol or ethanol.

-

Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized. This involves dissolving the crystals in distilled water, followed by the addition of ethanol to induce precipitation of purified this compound.[6] Active carbon can also be used for discoloration.[11]

Method 2: Membrane Filtration for Large-Scale Extraction from Rubber Industry Wastewater

This modern approach is suitable for large-scale industrial applications and focuses on separating components based on molecular size.

Protocol:

-

Coarse Filtration: The wastewater from the natural rubber industry is first coarsely filtered to remove large particulate matter, yielding a clear liquor.

-

Microfiltration and Ultrafiltration: The clear liquor is then passed through a microfiltration membrane followed by an ultrafiltration membrane to remove proteins and other macromolecular impurities.[12]

-

Nanofiltration/Reverse Osmosis: The resulting filtrate is concentrated using a nanofiltration or reverse osmosis membrane.[12][13]

-

Decolorization and Evaporation: The concentrated solution is decolorized, often with activated carbon, and then further concentrated by evaporation to form a pasty solution.[13]

-

Crystallization and Purification: The paste is cooled to induce crystallization. The crude crystals are then collected and purified by recrystallization, typically using water or a mixture of ethanol and water, to yield pure this compound.[13]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its extraction.

References

- 1. Quebrachitol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quebrachitol: Global Status and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Biosynthesis of quebrachitol, a transportable photosynthate, in Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5041689A - Method of recovering this compound from rubber latex serums - Google Patents [patents.google.com]

- 7. First record of this compound in Allophylus edulis (Sapindaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS:642-38-6 | Manufacturer ChemFaces [chemfaces.com]

- 9. More Values of this compound from Skim Natural Rubber Latex | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. A Process For Obtaining Pure L Quebrachitol From Rubber Latex Serum [quickcompany.in]

- 12. researchgate.net [researchgate.net]

- 13. WO2014107942A1 - Method for large-scale extraction of this compound from natural rubber industry waste water - Google Patents [patents.google.com]

L-Quebrachitol: A Technical Guide on its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring optically active cyclitol, has garnered significant attention in the scientific community, particularly in the fields of phytochemistry and drug development. Chemically identified as 2-O-methyl-l-inositol, this versatile molecule serves as a valuable chiral building block for the synthesis of various bioactive compounds.[1][2] This technical guide provides an in-depth exploration of the discovery and historical background of this compound, detailing its initial isolation, structural elucidation, and the evolution of its extraction methodologies.

Historical Background and Discovery

The journey of this compound began in the late 19th century. In 1889, the French chemist Charles Tanret first isolated this novel compound from the bark of the Quebracho tree (Aspidosperma quebracho), from which its name is derived.[1][3][4] Initially, its exact chemical nature remained a subject of investigation.

Subsequent research in the early 20th century expanded the known natural sources of this compound. In 1906, de Jong identified its presence in the latex of the rubber tree, Hevea brasiliensis, where it was found to be a significant component of the latex serum, with a concentration of approximately 2%.[1] This discovery was pivotal, as it presented a more abundant and commercially viable source for the compound.

The 1930s marked a period of intensified research into the properties and potential applications of this compound. In 1932, Rhodes and Wiltshire developed methods for its preparation on a larger scale.[1] A year later, in 1933, its potential as a sweetening agent for individuals with diabetes was explored by Robert et al., although its use was limited by gastrointestinal side effects at palatable concentrations.[1][4] The foundational work on its three-dimensional structure was laid by Patterson and his colleagues in 1931, who investigated its spectral data and crystal structure.[1]

Over the decades, this compound has been identified in a variety of other plant species, including Allophylus edulis, Cannabis sativa, Paullinia pinnata, and sea buckthorn, underscoring its widespread distribution in the plant kingdom.[1][3][4]

Physicochemical Properties

This compound is a colorless, crystalline compound with a distinct set of physical and chemical properties that are crucial for its isolation, purification, and synthetic applications.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [4] |

| Molar Mass | 194.18 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 190–198 °C | [1][4] |

| Boiling Point | ~210 °C (in vacuum) | [1] |

| Solubility | Soluble in water, DMSO, and dimethylformamide | [4] |

| Crystal System | Monoclinic | [1][6] |

| Space Group | P2₁ | [1][6] |

| Specific Rotation | Optically active | [1][7] |

| Refractive Index | nα = 1.546, nβ = 1.552, nν = 1.572 | [1] |

Early Experimental Protocols for Isolation and Extraction

The methodologies for isolating this compound have evolved from early laboratory-scale extractions to more refined industrial processes. The foundational techniques relied on classical phytochemical methods.

Early Laboratory Extraction from Quebracho Bark (Conceptual Reconstruction)

-

Maceration and Extraction: The dried and powdered bark of Aspidosperma quebracho would be subjected to exhaustive extraction with a hot polar solvent, likely ethanol or a hydroalcoholic mixture, to draw out the soluble components, including this compound.

-

Filtration and Concentration: The resulting extract would be filtered to remove solid plant material. The filtrate would then be concentrated under reduced pressure to yield a crude syrup.

-

Purification and Crystallization: The crude extract would undergo further purification steps, possibly including precipitation of tannins and other polyphenols with lead acetate (a common practice at the time), followed by removal of the excess lead. The purified syrup would then be allowed to stand, promoting the crystallization of this compound.

-

Recrystallization: The initial crystals would be collected and recrystallized from a suitable solvent, such as aqueous ethanol, to achieve a higher degree of purity.

Systematic Extraction from Rubber Latex Serum (Based on van Alphen and subsequent patents)

The first systematic method for extracting this compound was reported by Jan van Alphen.[1] Later patented methods, building upon this early work, provide a more detailed protocol for its recovery from the serum of Hevea brasiliensis latex, a byproduct of the rubber industry.[7][8]

-

Serum Collection and Concentration: The aqueous serum, remaining after the coagulation of rubber, is collected. This serum is then concentrated, often through evaporation or spray-drying, to produce a solid residue.[7]

-

Solvent Extraction: The resulting solid is dissolved in methanol at a controlled temperature (ranging from -20°C to 40°C) with stirring. This step selectively dissolves this compound, leaving behind insoluble inorganic salts and other impurities.[7]

-

Filtration: The methanolic solution is filtered to remove the insoluble matter.[7]

-

Concentration and Crystallization: The filtrate is concentrated by vacuum distillation. The concentrated solution is then allowed to stand, often overnight at room temperature, to facilitate the crystallization of crude this compound.[7]

-

Purification: The crude product is further purified by the following steps:

-

Decolorization: The crude crystals are dissolved in distilled water, and the solution is treated with activated carbon to remove colored impurities.[7]

-

Ion Exchange Chromatography: The decolorized solution is passed through an ion-exchange resin to remove any remaining inorganic ions.[7]

-

Recrystallization: The purified solution is concentrated, and this compound is recrystallized, often from ethanol, to yield a high-purity product.[7]

-

Visualizations

Caption: A timeline of key events in the discovery and early research of this compound.

Caption: A workflow diagram illustrating the early methods for isolating this compound.

References

- 1. Quebrachitol: Global Status and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterisation of this compound from rubber factory wastewater | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Quebrachitol - Wikipedia [en.wikipedia.org]

- 5. This compound | C7H14O6 | CID 151108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5041689A - Method of recovering this compound from rubber latex serums - Google Patents [patents.google.com]

- 8. A Process For Obtaining Pure L Quebrachitol From Rubber Latex Serum [quickcompany.in]

Chemical and physical properties of L-Quebrachitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol is a naturally occurring, optically active cyclitol, specifically a methoxy derivative of L-chiro-inositol.[1][2] First isolated in 1887 from the bark of Aspidosperma quebracho, it is also found in significant quantities in the latex serum of the rubber tree (Hevea brasiliensis), Cannabis sativa, and sea buckthorn.[1] Its unique structure and chirality have made it a valuable starting material for the synthesis of various biologically active compounds and inositol phosphates.[3] this compound has garnered considerable attention in the scientific community for its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, anti-platelet aggregation, and gastroprotective effects.[4] Recent research has particularly highlighted its potential in bone health, where it promotes the formation of bone-building cells (osteoblasts) and inhibits the cells responsible for bone resorption (osteoclasts).[5][6] This guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and key signaling pathways associated with this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | [2] |

| Chemical Formula | C₇H₁₄O₆ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| CAS Number | 642-38-6 | [2] |

| Synonyms | (-)-Quebrachitol, 2-O-Methyl-L-chiro-inositol, L-(-)-2-O-Methylinositol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 190 - 198 °C | [1] |

| Boiling Point | ~250 - 317 °C (estimates vary) | |

| Density | ~1.54 g/cm³ | |

| Solubility | Soluble in water, DMSO, dimethyl formamide, methanol, ethanol, pyridine. Insoluble in ether. | [1] |

| Optical Rotation | Levorotatory; specific rotation coincides with commercial standards. | [7] |

Table 3: Spectroscopic Data References for this compound

| Spectroscopic Technique | Status | Reference(s) |

| ¹H NMR | Data available and used for characterization. | [7][8][9] |

| ¹³C NMR | Data available and used for characterization. | [8] |

| Infrared (IR) Spectroscopy | Data available and used for characterization. | [7][8] |

| Mass Spectrometry (MS) | GC-MS and LC-MS data available. | [2][8][10] |

| X-Ray Diffraction | Crystal structure has been determined. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the isolation and analysis of this compound.

Protocol 1: Isolation of this compound from Hevea brasiliensis Latex Serum

This protocol is based on a solvent extraction method adapted from historical and patented procedures.

Objective: To isolate and purify this compound from the serum of natural rubber latex.

Methodology:

-

Serum Preparation: Natural rubber latex is coagulated using an acid (e.g., acetic acid). The solid rubber is removed, and the remaining aqueous solution is the serum.[11]

-

Concentration: The serum is concentrated to produce a solid material, typically through spray-drying.[11]

-

Methanol Extraction: The dry solid is dissolved in methanol (e.g., 750 mL per 100 g of solid) with stirring at a controlled temperature, ideally between 12-20°C.[11] this compound dissolves in the methanol while many impurities do not.

-

Filtration: The solution is filtered to remove insoluble matter, yielding a reddish-brown filtrate.[11]

-

Crystallization: The filtrate is concentrated by evaporation. As the volume is reduced, this compound crystallizes out of the solution.

-

Recrystallization: The crude crystals are collected and purified by recrystallization. This is achieved by dissolving the crystals in a minimal amount of hot distilled water, followed by the addition of ethanol until the solution becomes turbid. The solution is then cooled slowly (e.g., at ~7°C for 48 hours) to allow for the formation of pure this compound crystals.[11]

-

Drying: The purified crystals are filtered and dried to yield the final product.

References

- 1. Quebrachitol - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H14O6 | CID 151108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation and characterisation of this compound from rubber factory wastewater | Semantic Scholar [semanticscholar.org]

- 4. This compound Promotes the Proliferation, Differentiation, and Mineralization of MC3T3-E1 Cells: Involvement of the BMP-2/Runx2/MAPK/Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Promotes the Proliferation, Differentiation, and Mineralization of MC3T3-E1 Cells: Involvement of the BMP-2/Runx2/MAPK/Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US5041689A - Method of recovering this compound from rubber latex serums - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Stereochemistry of L-Quebrachitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring cyclitol, has garnered significant attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, consolidating key data and experimental methodologies to support further research and development efforts. This compound is a methyl ether of L-chiro-inositol and is found in various plants, notably in the latex of the rubber tree (Hevea brasiliensis)[1][2]. Its chiral nature makes it a valuable starting material for the synthesis of other optically active compounds[3].

Chemical Structure and Identification

This compound is systematically named (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol[4]. Its structure is characterized by a cyclohexane ring with five hydroxyl groups and one methoxy group. The specific arrangement of these functional groups dictates its stereochemistry and biological activity.

| Identifier | Value | Source |

| IUPAC Name | (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | [4] |

| SMILES | CO[C@H]1--INVALID-LINK--O)O)O">C@@HO | [2] |

| InChI | InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2-,3-,4-,5+,6+,7-/m0/s1 | [2] |

| InChIKey | DSCFFEYYQKSRSV-FIZWYUIZSA-N | [2] |

| CAS Number | 642-38-6 | [3] |

| Molecular Formula | C7H14O6 | [4] |

| Molecular Weight | 194.18 g/mol | [4] |

Structure of this compound

Caption: 2D chemical structure of this compound with stereochemical indicators.

Stereochemistry

The stereochemistry of this compound is crucial to its identity and function. The "L" designation refers to its relationship to the enantiomeric series of inositols. The specific configuration of the chiral centers in this compound is 1R, 2S, 3S, 4S, 5R, 6R. This arrangement of substituents on the cyclohexane ring results in a specific three-dimensional conformation, which has been confirmed by X-ray crystallography to be a chair conformation with the majority of the pendant groups in equatorial orientations[5].

Spectroscopic and Crystallographic Data

The structure of this compound has been extensively studied using various analytical techniques.

NMR Spectroscopy

Hypothetical ¹H and ¹³C NMR Data for this compound (in D₂O) (Note: This table is a representative compilation based on typical values for similar cyclitols and is for illustrative purposes. Actual experimental values may vary.)

| Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

| 1 | 3.62 | t, J = 9.5 | 72.1 |

| 2 | 3.55 | dd, J = 9.5, 2.8 | 83.5 |

| 3 | 3.89 | t, J = 2.8 | 73.0 |

| 4 | 4.01 | t, J = 2.8 | 71.8 |

| 5 | 3.78 | dd, J = 9.8, 2.8 | 72.5 |

| 6 | 3.40 | t, J = 9.8 | 75.3 |

| OCH₃ | 3.58 | s | 60.7 |

X-ray Crystallography

Single-crystal X-ray diffraction has provided definitive proof of the solid-state structure and stereochemistry of this compound. The crystal structure reveals a chair conformation of the cyclohexane ring.

Crystallographic Data for this compound

| Parameter | Value (Source 1) | Value (Source 2) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 6.6289(4) | 6.702(4) |

| b (Å) | 7.1895(4) | 7.207(4) |

| c (Å) | 8.6843(5) | 8.758(5) |

| β (°) | 90.5690(10) | 90.24(5) |

| Volume (ų) | 413.51(4) | 422.9(3) |

| Z | 2 | 2 |

| Source | [5] | [7] |

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis of Cyclitols

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclitol (e.g., this compound) in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR: To aid in assignment, acquire two-dimensional correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard) and coupling constants. Assign the signals to the respective nuclei in the molecule based on chemical shifts, multiplicities, and 2D correlation data.

Experimental Workflow for NMR Analysis

Caption: A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.

General Protocol for Single-Crystal X-ray Diffraction of Organic Compounds

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.

-

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: Process the collected diffraction images to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.

-

Validation and Deposition: Validate the final structure and deposit the crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow for X-ray Crystallography

Caption: A generalized workflow for determining the crystal structure of this compound.

Biosynthesis and Biological Significance

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to start from myo-inositol. The proposed pathway involves two key steps: the methylation of myo-inositol to form bornesitol, followed by the epimerization of bornesitol to yield this compound.

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from myo-inositol.

Conclusion

This technical guide has summarized the key structural and stereochemical features of this compound, supported by spectroscopic and crystallographic data. The provided information on its identification, stereochemistry, and analytical characterization, along with generalized experimental protocols, serves as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. The unique chiral structure of this compound continues to make it an attractive molecule for further scientific investigation and as a building block in the synthesis of novel bioactive compounds.

References

- 1. Quebrachitol: Global Status and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quebrachitol - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H14O6 | CID 151108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The In Vitro Biological Profile of L-Quebrachitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring methyl ether of L-inositol, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the in vitro effects of this compound, with a focus on its pro-osteoblastogenic, neuroprotective, anti-diabetic, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.

Pro-osteoblastogenic Activity

This compound has been demonstrated to promote the proliferation, differentiation, and mineralization of pre-osteoblastic MC3T3-E1 cells, suggesting its potential as a therapeutic agent for bone-related disorders.

Quantitative Data

The following tables summarize the dose-dependent effects of this compound on MC3T3-E1 cells.

Table 1: Effect of this compound on MC3T3-E1 Cell Viability

| Concentration (µg/mL) | Cell Viability (% of Control) after 24h | Cell Viability (% of Control) after 48h | Cell Viability (% of Control) after 72h |

| 0.01 | ~110% | ~120% | ~125% |

| 0.1 | ~115% | ~125% | ~130% |

| 1 | ~120% | ~130% | ~135% |

| 10 | ~125% | ~135% | ~140% |

| 100 | ~120% | ~130% | ~130% |

Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

| Concentration (µg/mL) | ALP Activity (nmol/min/mg protein) |

| 0 (Control) | ~150 |

| 0.01 | ~200 |

| 0.1 | ~250 |

| 1 | ~280 |

Table 3: Effect of this compound on Mineralization in MC3T3-E1 Cells

| Concentration (µg/mL) | Mineralization (Alizarin Red-S Staining, Fold Change vs. Control) after 14 days |

| 0 (Control) | 1.0 |

| 0.1 | ~2.0 |

| 1 | ~2.5 |

Signaling Pathways

This compound exerts its pro-osteoblastogenic effects through the modulation of the Wnt/β-catenin and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Canonical Wnt/β-catenin signaling pathway activated by this compound.

MAPK signaling pathway involved in this compound-induced osteoblastogenesis.

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture: Plate pre-osteoblastic MC3T3-E1 cells in 24-well plates at a density of 1 x 10^4 cells/well and culture in α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: After 24 hours, replace the medium with fresh α-MEM containing various concentrations of this compound (0.01, 0.1, and 1 µg/mL). Culture the cells for 7 days, changing the medium every 2-3 days.

-

Cell Lysis: After the treatment period, wash the cells twice with ice-cold PBS and lyse them with 0.1% Triton X-100 in PBS.

-

Enzyme Assay:

-

Transfer 50 µL of the cell lysate to a 96-well plate.

-

Add 150 µL of p-nitrophenyl phosphate (pNPP) substrate solution (1 mg/mL in 1 M diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 3 M NaOH.

-

-

Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Normalize the ALP activity to the total protein content of each sample, determined using a BCA protein assay kit.

Neuroprotective Activity

This compound has shown protective effects against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in rat fetal mesencephalic cells, a common in vitro model for Parkinson's disease.

Quantitative Data

Table 4: Neuroprotective Effect of this compound against 6-OHDA-Induced Cytotoxicity

| This compound Concentration (µg/mL) | Cell Viability (% of 6-OHDA treated control) |

| 0.1 | Concentration-related protection observed |

| 1 | Concentration-related protection observed |

| 10 | Concentration-related protection observed |

| 100 | Concentration-related protection observed |

Note: A specific dose-response table with precise percentages was not available in the reviewed literature. The original study reported a "concentration-related protection" against cell death induced by 200 µM 6-OHDA.[1]

Experimental Workflow

References

L-Quebrachitol: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Quebrachitol, a naturally occurring cyclitol, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative efficacy data. Detailed experimental protocols for key assays are provided to facilitate further research and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound, chemically known as 2-O-methyl-L-inositol, is a monomethyl ether of L-inositol.[1] It is naturally found in various plants, including the bark of Aspidosperma quebracho, rubber trees (Hevea brasiliensis), Cannabis sativa, and sea buckthorn.[2][3] Structurally similar to inositol, this compound participates in multiple transmembrane signaling pathways.[2] Its unique chemical structure and optical activity make it a valuable starting material for the synthesis of other bioactive compounds and pharmaceuticals.[4] This guide delves into the significant body of research that has uncovered its potential therapeutic applications, ranging from anti-inflammatory and anti-cancer to anti-diabetic and bone metabolism-regulating effects.[5][6][7]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of biological activities, underpinned by its interaction with various cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action in this context is primarily linked to the inhibition of the RANKL/RANK/NF-κB signaling pathway, a crucial regulator of osteoclast differentiation and inflammation.[8] By suppressing this pathway, this compound can reduce the expression of pro-inflammatory cytokines.[8]

Anti-cancer Activity

The anti-cancer potential of this compound is an area of active investigation. Studies have shown that it can inhibit the proliferation of cancer cells.[9] This activity is partly attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[10][11][12] Some inositol derivatives, closely related to this compound, have been shown to induce apoptosis in cancer cells by inhibiting Akt phosphorylation.[11]

Anti-diabetic and Metabolic Regulation

This compound has shown promise in the management of diabetes and metabolic disorders.[2] It has been reported to improve glucose tolerance and insulin sensitivity.[13][14] The proposed mechanism involves the regulation of glucose and lipid metabolism in the liver, potentially through the modulation of PPARα and the inhibition of α-amylase.[13] Its structural similarity to inositol, a precursor for insulin signaling mediators, may contribute to its insulin-mimetic properties.[7]

Bone Metabolism Regulation

This compound plays a dual role in bone metabolism, promoting bone formation while inhibiting bone resorption. It stimulates osteoblastogenesis by upregulating key transcription factors and signaling pathways, including BMP-2, Runx2, MAPK (ERK, JNK, p38α), and Wnt/β-catenin.[5][15][16] Concurrently, it suppresses osteoclast formation and activity by inhibiting the RANKL/RANK/NF-κB signaling pathway, thereby downregulating osteoclast-associated marker genes like TRAP, MMP-9, and cathepsin K.[8]

Neuroprotective and Anti-convulsant Effects

Emerging research suggests that this compound possesses neuroprotective and anti-convulsant properties.[6][7][17] It has been shown to attenuate 6-hydroxydopamine-induced cytotoxicity in neuronal cell cultures, suggesting a potential role in neurodegenerative diseases.[18] Its anti-convulsant effects are thought to be mediated, at least in part, through the blocking of voltage-gated sodium channels.[17]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Biological Activity | Concentration Range | Key Findings | Reference(s) |

| Pre-osteoblastic MC3T3-E1 cells | Enhanced cell viability | 0.01-100 μg/mL | Significantly increased cell proliferation. | [5] |

| Pre-osteoblastic MC3T3-E1 cells | Promoted DNA synthesis | 0.001-10 μg/mL | Increased the percentage of cells in the S phase. | [5] |

| Pre-osteoblastic MC3T3-E1 cells | Upregulated osteogenesis markers | 0.001-10 μg/mL | Increased mRNA expression of BMP-2, Runx2, osteocalcin, and osteopontin. | [5] |

| HepG2 cells | Decreased cell viability | 0-1.5 mg/mL | Significantly decreased cell viability at higher concentrations. | [5] |

| Pre-osteoclastic RAW 264.7 cells | Inhibited osteoclastogenesis | Dose-dependent | Downregulated NF-κB, c-Fos, and NFATc1. | [8] |

| H157 and H1703 lung cancer cells | Selective Akt inhibition | Not specified | This compound-derived PI analogues blocked Akt activation. | [10] |

| Insulin-resistant HepG2 cells | Improved glucose and lipid metabolism | Appropriate dosage range | Promoted glucose consumption and regulated lipid metabolism. | [13] |

| Rat fetal mesencephalic cells | Cytoprotection against 6-OHDA | 0.1-100 µg/ml | Concentration-related protection against cell death. | [18] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Biological Activity | Dosage | Key Findings | Reference(s) |

| Ovariectomized rats | Increased bone mineral density | 125 mg/kg | Significantly reduced weight gain and increased bone calcium content. | [5] |

| db/db mice (Type 2 diabetes model) | Hypoglycemic effects | Not specified | Improved glucose tolerance and pancreatic tissue integrity. | [14] |

| Chicks (Pentylenetetrazol-induced convulsion model) | Anti-convulsant activity | 1, 5, and 10 mg/kg | Prolonged seizure latency and decreased convulsion frequency. | [7][17] |

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its modulation of several key intracellular signaling pathways.

Wnt/β-catenin and MAPK Signaling in Osteoblastogenesis

This compound promotes bone formation by activating the Wnt/β-catenin and MAPK signaling pathways in osteoblasts. This leads to the upregulation of crucial transcription factors like Runx2 and the expression of osteogenic markers.

Caption: this compound's role in promoting osteoblastogenesis.

RANKL/RANK/NF-κB Signaling in Osteoclastogenesis

This compound inhibits bone resorption by suppressing the RANKL-mediated activation of the NF-κB pathway in osteoclast precursors. This leads to the downregulation of genes essential for osteoclast differentiation and function.

Caption: Inhibition of osteoclastogenesis by this compound.

PI3K/Akt Signaling Pathway in Cancer

Analogues of this compound have been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer, leading to decreased cell survival and proliferation.

Caption: this compound analogues inhibit the PI3K/Akt pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological properties of this compound.

Extraction and Purification of this compound from Natural Sources

-

Source Material: Natural rubber latex serum is a common source.[1][4]

-

Initial Extraction: The serum is often extracted with an 80% ethanol solution at room temperature.[1]

-

Concentration: The resulting serum is concentrated, for example, by vacuum distillation at 40°C.[4]

-

Deproteination: Proteins are removed using a solvent like acetone, followed by incubation at 4°C and filtration.[1]

-

Crystallization: The concentrated, deproteinated serum is left at room temperature for crystallization to occur.[1][4]

-

Purification: The crude crystals are dissolved in distilled water, decolorized with activated carbon, and passed through an ion-exchange resin.[1][4] Further recrystallization can be achieved by adding ethanol to the aqueous solution.[4]

In Vitro Cell-Based Assays

-

Cell Viability Assay (MTT Assay):

-

Cells (e.g., MC3T3-E1, HepG2) are seeded in 96-well plates.

-

After adherence, cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).[5]

-

MTT solution is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Osteoblastic cells are cultured and treated with this compound.

-

Cell lysates are prepared.

-

The ALP activity in the lysates is determined using a p-nitrophenyl phosphate (pNPP) substrate.

-

The conversion of pNPP to p-nitrophenol is measured spectrophotometrically.

-

-

Gene Expression Analysis (RT-qPCR):

-

Total RNA is extracted from cells treated with this compound.

-

cDNA is synthesized from the RNA using reverse transcriptase.

-

Quantitative PCR is performed using specific primers for target genes (e.g., BMP-2, Runx2, NF-κB) and a housekeeping gene for normalization.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated NF-κB-p65, NFATc1, c-Fos).[8]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Protein bands are visualized using a chemiluminescent substrate.

-

In Vivo Animal Studies

-

Ovariectomized (OVX) Rat Model for Osteoporosis:

-

Female rats undergo ovariectomy to induce estrogen deficiency and bone loss.

-

A sham-operated group serves as a control.

-

OVX rats are treated with this compound (e.g., 125 mg/kg, orally) for a specified period.[5]

-

At the end of the study, bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Bone calcium content can also be analyzed.[5]

-

-

Pentylenetetrazol (PTZ)-Induced Convulsion Model in Chicks:

-

Chicks are pre-treated with this compound at various doses (e.g., 1, 5, 10 mg/kg, orally).[17]

-

A standard anti-convulsant drug (e.g., carbamazepine) is used as a positive control.[17]

-

After a specific time, convulsions are induced by intraperitoneal injection of PTZ (e.g., 80 mg/kg).[17]

-

The latency to the onset of seizures and the frequency of convulsions are recorded.

-

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential across a range of diseases. Its well-defined mechanisms of action, particularly its influence on key signaling pathways like Wnt/β-catenin, MAPK, RANKL/NF-κB, and PI3K/Akt, make it a compelling candidate for further drug development. The quantitative data presented in this guide underscore its efficacy in various preclinical models.

Future research should focus on:

-

Conducting comprehensive pharmacokinetic and toxicological studies to establish its safety profile.

-

Optimizing its extraction and synthesis for large-scale production.

-

Exploring its synergistic effects with existing therapeutic agents.

-

Initiating well-designed clinical trials to validate its efficacy in human subjects.

The continued exploration of this compound and its derivatives holds great promise for the development of novel and effective therapies for a variety of challenging medical conditions.

References

- 1. A Process For Obtaining Pure L Quebrachitol From Rubber Latex Serum [quickcompany.in]

- 2. Quebrachitol: Global Status and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quebrachitol - Wikipedia [en.wikipedia.org]

- 4. US5041689A - Method of recovering this compound from rubber latex serums - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. L‐quebrachitol Modulates the Anti‐convulsant Effects of Carbamazepine Possibly Through Voltage‐gated Sodium Channel Blocking Mechanism in Chicks: In Vivo and In Silico Studies - ProQuest [proquest.com]

- 8. preprints.org [preprints.org]

- 9. Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel PI analogues selectively block activation of the pro-survival serine/threonine kinase Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inositol pentakisphosphate promotes apoptosis through the PI 3-K/Akt pathway [pubmed.ncbi.nlm.nih.gov]

- 12. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sea buckthorn leaf this compound extract for improved glucose and lipid metabolism in insulin resistant hepG2 cells - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | TGF-beta/Smad activator | Mechanism | Concentration [selleckchem.com]

- 16. This compound - MedChem Express [bioscience.co.uk]

- 17. This compound Modulates the Anti-convulsant Effects of Carbamazepine Possibly Through Voltage-gated Sodium Channel Blocking Mechanism in Chicks: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quebrachitol (2-O-methyl-L-inositol) attenuates 6-hydroxydopamine-induced cytotoxicity in rat fetal mesencephalic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the L-Quebrachitol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring methylated cyclitol (2-O-methyl-L-chiro-inositol), is a compound of significant interest due to its diverse biological activities and its role in plant physiology, particularly in response to environmental stress.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information including quantitative data, detailed experimental protocols, and visual representations of the pathway and related workflows.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from myo-inositol, a central precursor for all cyclitols in plants.[3][4][5] The pathway involves a two-step process: methylation of myo-inositol followed by an epimerization reaction.

-

Methylation of myo-Inositol to Bornesitol: The initial step is the methylation of myo-inositol at the C1 hydroxyl group to form 1-O-methyl-myo-inositol, also known as bornesitol.[4][6] This reaction is catalyzed by the enzyme inositol 1-O-methyltransferase (IMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][7] In litchi (Litchi chinensis), a plant known for high this compound accumulation, the specific enzyme LcIMT1 has been identified as being responsible for bornesitol biosynthesis.[4][6]

-

Epimerization of Bornesitol to this compound: The second and final step is the epimerization of bornesitol to this compound. This conversion involves a change in the stereochemistry at one of the hydroxyl groups of the inositol ring. The specific enzyme catalyzing this reaction, a putative bornesitol epimerase , has yet to be fully characterized in most plant species.[6]

The overall biosynthetic pathway can be summarized as follows:

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. mdpi.com [mdpi.com]

- 3. Navigating the challenges of engineering composite specialized metabolite pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of quebrachitol, a transportable photosynthate, in Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytosolic and Nucleosolic Calcium Signaling in Response to Osmotic and Salt Stresses Are Independent of Each Other in Roots of Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance and Recovery of L-Quebrachitol from Hevea brasiliensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring, optically active cyclitol (2-O-methyl-L-chiro-inositol), is a significant non-rubber constituent found in the latex of the Pará rubber tree, Hevea brasiliensis.[1] This monomethyl ether of L-inositol holds considerable interest for the pharmaceutical industry as a chiral starting material for the synthesis of bioactive compounds and inositol-based therapeutics.[2][3][4] Its presence in the waste streams of natural rubber processing, such as skim latex and serum, presents a valuable opportunity for its recovery and utilization, turning a potential environmental pollutant into a high-value biochemical.[2][5] This technical guide provides an in-depth overview of the natural abundance of this compound in Hevea brasiliensis, detailed experimental protocols for its extraction and purification, and a summary of its biosynthetic pathway.

Natural Abundance of this compound

This compound is a predominant water-soluble compound in Hevea brasiliensis latex. Its concentration can vary depending on the specific clone of the rubber tree, the method of latex processing, and the source of the serum. Skim latex, a by-product of the centrifugation process to concentrate natural rubber latex, is a particularly rich source of this compound.[2][6]

Quantitative Data Summary

The following table summarizes the reported yields of this compound from various sources within Hevea brasiliensis.

| Source Material | Hevea brasiliensis Clone | Reported Yield/Concentration | Reference(s) |

| Skim Latex | Not specified | 1.5% | [2][6] |

| Solid Serum from Skim Latex | Not specified | 2-3% by weight | [2][6] |

| Latex Serum (Centrifugation) | RRII 430 | 1.4% (highest recovery) | [7][8] |

| Latex Serum (Centrifugation) | RRII 414 | High | [7][8] |

| Latex Serum (Centrifugation) | RRII 105 | Similar to RRIM 600 | [7][8] |

| Latex Serum (Centrifugation) | RRIM 600 | Similar to RRII 105 | [7][8] |

| Latex Centrifuging Factory Effluent | Not specified | 0.005% (lowest recovery) | [7][8] |

| Latex | Not specified | ~1.2% (w/v) | [9] |

Biosynthesis of this compound in Hevea brasiliensis

In Hevea brasiliensis, this compound is synthesized from myo-inositol. The pathway involves the conversion of myo-inositol to L-inositol, which is then methylated to form this compound. This pathway is considered to be significantly faster and the primary route of synthesis compared to alternative pathways.[10]

Caption: Biosynthesis pathway of this compound in Hevea brasiliensis.

Experimental Protocols

Several methodologies have been developed for the extraction and purification of this compound from Hevea brasiliensis latex serum and factory wastewater. These protocols range from classical solvent extraction to modern membrane filtration techniques.

Solvent-Based Extraction and Crystallization

This method relies on the differential solubility of this compound in alcoholic solvents.

Methodology:

-

Serum Preparation: Latex serum is obtained as a supernatant after the coagulation of rubber from latex, for example, through acidification or centrifugation.[7][8]

-

Concentration: The collected serum is concentrated to reduce its volume, often by boiling or vacuum distillation at temperatures around 40°C.[3][11]

-

Deproteination (Optional): To remove protein impurities, an organic solvent such as acetone can be added to the concentrated serum, followed by incubation at a low temperature (e.g., 4°C) and subsequent filtration.[11]

-

Solvent Extraction: The concentrated or deproteinated serum (or dried serum solids) is extracted with an alcohol, typically methanol or ethanol.[2][3] The extraction can be performed at temperatures ranging from -20°C to 40°C.[3] Methanol is often preferred as it results in a less viscous solution that is easier to filter.[3]

-

Crystallization: The alcoholic extract is concentrated (e.g., by vacuum distillation) and then cooled to allow for the crystallization of crude this compound.[3] Standing overnight at room temperature or lower temperatures in a refrigerator can promote crystal growth.[3][11]

-

Purification/Recrystallization: The crude crystals are collected by filtration and can be further purified by recrystallization. This involves dissolving the crystals in a solvent (e.g., distilled water or ethanol), treating with activated carbon for decolorization, filtering, and then re-crystallizing.[3][11] Passage through ion-exchange resins can also be used for purification.[3][11]

Membrane Separation Technology

This modern approach offers a more scalable and potentially environmentally friendlier alternative for isolating this compound.[5]

Methodology:

-

Pre-filtration: The raw latex serum or wastewater is first subjected to coarse filtration to remove large particulates.[12]

-

Microfiltration (MF) and Ultrafiltration (UF): The clarified liquid is then passed through a microfiltration membrane (e.g., 0.04 µm pore size) to eliminate larger molecules like proteins.[12] This is followed by one or more stages of ultrafiltration with decreasing molecular weight cut-offs (e.g., 5000 Da followed by 1000 Da) to remove smaller soluble impurities.[5][12]

-

Nanofiltration (NF) or Reverse Osmosis (RO): The permeate from the UF step, which contains this compound, is then concentrated using a nanofiltration or reverse osmosis membrane.[5][12]

-

Crystallization: The concentrated solution is further processed by evaporation and cooling to induce the crystallization of this compound.[12]

-

Purification: The resulting crystals can be purified by recrystallization as described in the solvent-based method.[12]

Caption: General workflow for the extraction and purification of this compound.

Conclusion

Hevea brasiliensis is a rich natural source of this compound, a compound of significant interest to the pharmaceutical sector. The recovery of this compound from the by-products of natural rubber processing is not only economically advantageous but also contributes to a more sustainable and circular bio-economy. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this valuable cyclitol. Further research into optimizing extraction protocols and exploring the full range of biological activities of this compound and its derivatives is warranted.

References

- 1. Quebrachitol: Global Status and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. More Values of this compound from Skim Natural Rubber Latex | Scientific.Net [scientific.net]

- 3. US5041689A - Method of recovering this compound from rubber latex serums - Google Patents [patents.google.com]

- 4. Isolation and characterisation of this compound from rubber factory wastewater | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. rios.lgm.gov.my [rios.lgm.gov.my]

- 11. A Process For Obtaining Pure L Quebrachitol From Rubber Latex Serum [quickcompany.in]

- 12. WO2014107942A1 - Method for large-scale extraction of this compound from natural rubber industry waste water - Google Patents [patents.google.com]

In Vivo Therapeutic Potential of L-Quebrachitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol, a naturally occurring optically active cyclitol, has garnered significant attention in recent years for its diverse pharmacological activities. Extensive in vivo research has begun to unravel its therapeutic potential across a spectrum of diseases, including neurological disorders, inflammatory conditions, and metabolic diseases. This technical guide provides an in-depth overview of the key in vivo studies on this compound, presenting quantitative data, detailed experimental protocols, and the elucidated signaling pathways to support further research and drug development endeavors.

Core Findings: Summary of In Vivo Effects

In vivo studies have demonstrated that this compound exhibits a range of biological activities. The most well-documented of these is its anticonvulsant effect. Additionally, emerging research has provided evidence for its gastroprotective and bone-protective roles. While anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties have been suggested, comprehensive in vivo data for these effects are still under investigation.

Data Presentation: Quantitative In Vivo Effects of this compound

The following tables summarize the key quantitative data from in vivo studies on this compound.

Table 1: Anticonvulsant Effects of this compound in a Pentylenetetrazol (PTZ)-Induced Seizure Model in Chicks [1][2]

| Treatment Group | Dose (mg/kg) | Seizure Latency (seconds) | Seizure Frequency | Seizure Duration (seconds) |

| Control | - | 35.80 ± 3.27 | 25.60 ± 2.15 | 155.40 ± 4.51 |

| This compound | 1 | 45.40 ± 3.52 | 20.40 ± 1.50 | 140.60 ± 3.78 |

| This compound | 5 | 53.80 ± 4.11 | 18.60 ± 1.21 | 133.80 ± 3.11 |

| This compound | 10 | 62.20 ± 4.31 | 15.20 ± 1.43 | 127.20 ± 3.52 |

| Carbamazepine (Standard) | 80 | 75.60 ± 5.10 | 10.80 ± 1.12 | 110.20 ± 2.89 |

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

Table 2: Gastroprotective Effects of this compound in an Ethanol-Induced Gastric Lesion Model in Mice [3]

| Treatment Group | Dose (mg/kg) | Ulcer Index | Percentage of Inhibition (%) |

| Control (Ethanol) | - | 12.5 ± 1.8 | - |

| This compound | 12.5 | 3.8 ± 0.5 | 69 |

| This compound | 25 | 4.5 ± 0.7 | 64 |

| This compound | 50 | 5.9 ± 0.9* | 53 |

*p < 0.05 compared to the control group.

Table 3: Gastroprotective Effects of this compound in an Indomethacin-Induced Gastric Lesion Model in Mice [3]

| Treatment Group | Dose (mg/kg) | Ulcer Index | Percentage of Inhibition (%) |

| Control (Indomethacin) | - | 9.8 ± 1.2 | - |

| This compound | 12.5 | 4.4 ± 0.6 | 55 |

| This compound | 25 | 4.0 ± 0.5 | 59 |

| This compound | 50 | 7.2 ± 1.1 | 26 |

*p < 0.05 compared to the control group.

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Anticonvulsant Activity Assessment

Model: Pentylenetetrazol (PTZ)-Induced Seizures in Chicks[1][2]

-

Animals: Day-old chicks (30-40 g) were used.

-

Induction of Seizures: Convulsions were induced by a single intraperitoneal (i.p.) injection of pentylenetetrazol (PTZ) at a dose of 80 mg/kg.

-

Treatment: this compound was administered orally (p.o.) at doses of 1, 5, and 10 mg/kg, 30 minutes before the PTZ injection. Carbamazepine (80 mg/kg, p.o.) was used as a standard anticonvulsant drug. The control group received the vehicle.

-

Parameters Measured:

-

Seizure Latency: The time from PTZ injection to the onset of tonic-clonic seizures.

-

Seizure Frequency: The number of tonic-clonic seizures within a 30-minute observation period.

-

Seizure Duration: The total time spent in tonic-clonic seizures during the observation period.

-

-

Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Gastroprotective Activity Assessment

Model 1: Ethanol-Induced Gastric Lesions in Mice [3]

-

Animals: Male Swiss mice (20-25 g) were used.

-

Induction of Gastric Lesions: Gastric ulcers were induced by oral administration of absolute ethanol (0.2 mL/animal).

-

Treatment: this compound was administered orally at doses of 12.5, 25, and 50 mg/kg, 30 minutes before ethanol administration. The control group received the vehicle.

-

Assessment: One hour after ethanol administration, the animals were euthanized, and their stomachs were removed. The stomachs were opened along the greater curvature, and the ulcer index was determined by measuring the area of the lesions. The percentage of inhibition was calculated relative to the control group.

Model 2: Indomethacin-Induced Gastric Lesions in Mice [3]

-

Animals: Male Swiss mice (20-25 g) were used.

-

Induction of Gastric Lesions: Gastric ulcers were induced by oral administration of indomethacin (30 mg/kg).

-

Treatment: this compound was administered orally at doses of 12.5, 25, and 50 mg/kg, 30 minutes before indomethacin administration.

-

Assessment: Four hours after indomethacin administration, the animals were euthanized, and the ulcer index and percentage of inhibition were determined as described for the ethanol-induced model.

Anti-Osteoporotic Activity Assessment

Model: Ovariectomized (OVX) Rat Model of Osteoporosis

While a specific in vivo study detailing the direct administration of this compound for bone density has not been fully detailed in the provided search results, a study on its effects on osteoclastogenesis provides a strong basis for its potential in this area.[1][4][5] An experimental protocol for such a study would typically involve:

-

Animals: Adult female Sprague-Dawley or Wistar rats.

-

Induction of Osteoporosis: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as the control.

-

Treatment: this compound would be administered orally daily for a period of several weeks (e.g., 8-12 weeks) post-surgery.

-

Parameters Measured:

-

Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DEXA) of the femur and lumbar spine.

-

Bone Microarchitecture: Assessed by micro-computed tomography (µCT) of the tibia or femur.

-

Biomechanical Strength: Determined by three-point bending tests on the femur or tibia.

-

Serum Biomarkers: Measurement of markers of bone formation (e.g., alkaline phosphatase, osteocalcin) and bone resorption (e.g., tartrate-resistant acid phosphatase 5b, C-terminal telopeptide of type I collagen).

-

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through its interaction with specific signaling pathways. The following diagrams illustrate the currently understood mechanisms.

Caption: Proposed mechanism of this compound's anticonvulsant effect.

References

- 1. Suppressive Effects of this compound on Osteoclast Formation and Activity through the Inhibition of the RANK Signalling Pathway[v1] | Preprints.org [preprints.org]

- 2. This compound Modulates the Anti-convulsant Effects of Carbamazepine Possibly Through Voltage-gated Sodium Channel Blocking Mechanism in Chicks: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quebrachitol-induced gastroprotection against acute gastric lesions: role of prostaglandins, nitric oxide and K+ ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary xylitol protects against weakening of bone biomechanical properties in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of L-Quebrachitol from Rubber Latex Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Quebrachitol (L-(-)-2-O-methyl-chiro-inositol) is a naturally occurring cyclitol found in significant quantities in the serum of rubber latex from the Hevea brasiliensis tree. As a derivative of L-chiro-inositol, this compound holds considerable interest for the pharmaceutical industry, primarily as a chiral starting material for the synthesis of biologically active compounds, including potential therapeutics for diabetes and cancer. This document provides detailed protocols for the isolation and purification of this compound from rubber latex serum, drawing from established methodologies.

This compound is a monomethyl ether of L-inositol and is also found in quebraco barks and other plants.[1][2] The serum, an aqueous byproduct of natural rubber coagulation, is a rich source of this valuable compound.[2] The isolation processes typically involve a series of extraction and purification steps designed to separate this compound from other components of the serum, such as proteins, lipids, and other saccharides.[2][3]

Data Presentation: Yield and Purity of this compound

The yield and purity of isolated this compound can vary depending on the source of the latex serum and the isolation method employed. The following table summarizes quantitative data from various studies.

| Source Material | Isolation Method | Reported Yield | Reported Purity | Reference |

| Serum from latex centrifugation (Clone RRII 430) | Not specified | 1.4% | Not specified | [4] |

| Skim latex solid serum | Ethanol extraction and recrystallization | 2-3% by weight of solid serum | Not specified | [5][6] |

| Concentrated rubber latex serum solid | Methanol extraction and crystallization | ~15 g per 100 g of serum solid | High | [2] |

| Rubber factory wastewater | Membrane separation and crystallization | 10 kg per year (lab scale) | 99.20% | [7] |

| Natural rubber industry wastewater | Membrane filtration and crystallization | 33g from 40kg of wastewater | 99.05% | [8] |

| Deproteinated and purified serum | Not specified | Not specified | 100% | [1] |

Experimental Protocols

Two primary methodologies for the isolation of this compound are presented below: a classical solvent extraction method and a modern membrane filtration technique.

Protocol 1: Solvent Extraction and Crystallization

This protocol is a composite of traditional methods involving solvent extraction, deproteination, and purification by chromatography and crystallization.[1][2][3]

1. Serum Preparation:

-

Source: Obtain rubber latex serum from the coagulation of natural rubber latex. This can be achieved through acid coagulation (e.g., with acetic or formic acid) or centrifugation of the latex.[3][4]

-

Initial Extraction (Optional): The latex can be extracted with 80% ethanol at room temperature to obtain a clean serum.[1]

2. Concentration:

-

Concentrate the initial serum by boiling or vacuum distillation to reduce the volume significantly (e.g., by 10 times).[1][2] This step increases the concentration of this compound and facilitates subsequent precipitation and extraction steps.

3. Deproteination:

-

To the concentrated serum, add an equal volume of 50% acetone.

-

Allow the mixture to stand overnight at 4°C to precipitate the proteins.[1]

-

Filter the mixture to remove the precipitated proteins.

4. Solvent Extraction:

-

Evaporate the filtrate to dryness to obtain a solid residue.

-

Dissolve the residue in methanol at a temperature between -20°C and 40°C.[2] A typical ratio is 750 ml of methanol per 100 g of solid.[2]

-

Stir the mixture for an extended period (e.g., 20-48 hours) to ensure complete extraction of this compound.[2]

-

Filter the methanolic solution to remove insoluble materials.

5. Purification:

-

Silica Gel Chromatography: Pass the methanolic extract through a silica column to remove lipids and other related impurities.[1][9]

-

Decolorization: Treat the eluate with activated carbon to remove color.[2]

-

Ion Exchange Chromatography: Pass the decolorized solution through a mixed-bed or sequential cation and anion exchange resin to remove ionic impurities.[1][2][6]

6. Crystallization:

-

Concentrate the purified solution by heating or vacuum evaporation.[1][2]

-

Allow the concentrated solution to cool and stand at room temperature or in a refrigerator to induce crystallization.[1][2]

-

For recrystallization, dissolve the crude crystals in distilled water and add ethanol until turbidity develops. Allow the solution to stand at a low temperature for crystal growth.[1][2]

-

Collect the white crystals of this compound by filtration.

Protocol 2: Membrane Filtration and Crystallization

This modern approach utilizes membrane technology for a more efficient and potentially scalable purification process.[7][8]

1. Serum Preparation:

-

Source: Use rubber factory wastewater or serum collected from squeezing the latex coagulum as the starting material.[7]

-

Coarse Filtration: Initially, filter the wastewater using a plate and frame filter press or similar to remove large solid impurities.[8]

2. Microfiltration (MF) and Ultrafiltration (UF):

-

Pass the clarified serum through a microfiltration membrane (e.g., 0.3 µm pore size) to remove suspended particles and some macromolecules.[8]

-

Subsequently, filter the permeate through an ultrafiltration membrane (e.g., 2500 Da molecular weight cutoff) to remove proteins and other high-molecular-weight impurities.[7][8]

3. Nanofiltration (NF) or Reverse Osmosis (RO):

-

Concentrate the ultrafiltration permeate using a nanofiltration membrane (e.g., 150-300 Da cutoff) or a reverse osmosis membrane. This step selectively retains this compound while allowing water and some salts to pass through.[7][8]

4. Decolorization and Final Concentration:

-

Treat the concentrated solution with a decolorizing agent such as activated clay or bone charcoal.[8]

-

Further concentrate the decolorized solution by vacuum distillation until a paste-like consistency is achieved.[8]

5. Crystallization:

-

Cool the paste-like concentrate to room temperature and allow it to crystallize over several hours (e.g., 12 hours).[8]

-

Collect the crude crystals.

-

Purify the crude product by recrystallization from a suitable solvent such as water, an ethanol-water mixture, or an acetic acid-water mixture.[8] Multiple recrystallizations (e.g., three times) may be necessary to achieve high purity.[6][8]

Visualization of Experimental Workflows

Caption: Workflow for this compound isolation via solvent extraction.

Caption: Workflow for this compound isolation using membrane filtration.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

-